4-Nitrofluorene

atmospheric chemistry nitro-PAH source apportionment OH radical reaction

4-Nitrofluorene (CAS 24237-68-1) is a mononitrated polycyclic aromatic hydrocarbon (nitro-PAH) belonging to the fluorene series, with the electron-withdrawing nitro group substituted at the 4-position of the fluorene backbone (C₁₃H₉NO₂, MW 211.22 g/mol). Among the four mononitrofluorene isomers, the 4-nitro derivative exhibits a distinct combination of atmospheric formation yield, mutagenicity profile, electron-acceptor strength, and synthetic regioselectivity that diverges meaningfully from the more extensively studied 2-nitrofluorene.

Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
CAS No. 24237-68-1
Cat. No. B3369656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrofluorene
CAS24237-68-1
Molecular FormulaC13H9NO2
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C31)C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H9NO2/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2
InChIKeyCYYBQMPZHMAEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrofluorene (CAS 24237-68-1) — A Position-Specific Nitrofluorene Isomer for Differentiated Research and Industrial Selection


4-Nitrofluorene (CAS 24237-68-1) is a mononitrated polycyclic aromatic hydrocarbon (nitro-PAH) belonging to the fluorene series, with the electron-withdrawing nitro group substituted at the 4-position of the fluorene backbone (C₁₃H₉NO₂, MW 211.22 g/mol) [1]. Among the four mononitrofluorene isomers, the 4-nitro derivative exhibits a distinct combination of atmospheric formation yield, mutagenicity profile, electron-acceptor strength, and synthetic regioselectivity that diverges meaningfully from the more extensively studied 2-nitrofluorene [2]. These position-dependent differences carry direct consequences for environmental analytical method development, toxicological risk assessment, and the design of push–pull chromophores for organic electronics.

Why 4-Nitrofluorene (CAS 24237-68-1) Cannot Be Interchanged with 2-Nitrofluorene — Position-Specific Evidence for Procurement Stakeholders


Nitrofluorene isomers are not functionally equivalent despite sharing the same molecular formula. The position of the nitro group on the fluorene scaffold fundamentally alters three properties critical to research and industrial applications: (i) atmospheric formation yield during OH-radical-initiated gas-phase reactions, which directly impacts environmental monitoring and source-apportionment accuracy [1]; (ii) bacterial mutagenicity in the Ames Salmonella assay, where the 2-nitro isomer is a direct-acting frameshift mutagen (logTA100exp = 1.08) while the 4-nitro isomer is absent from validated QSAR mutagenicity databases, consistent with markedly lower genotoxic potential [2]; and (iii) electron-acceptor capacity relevant to push–pull chromophore design, where mononitrofluorenes lack the near-infrared absorption characteristic of polynitrated analogs [3]. Consequently, substituting 4-nitrofluorene with 2-nitrofluorene—or any other mononitro isomer—will introduce quantitatively different analytical signals, toxicological profiles, and optoelectronic properties that can invalidate experimental outcomes or regulatory assessments.

Quantitative Comparator Evidence for 4-Nitrofluorene (CAS 24237-68-1) — Differentiated Performance Against Closest Analogs


Atmospheric Formation Yield Order: 4-Nitrofluorene vs. Isomeric Nitrofluorenes

In the OH radical-initiated gas-phase reaction of fluorene in the presence of NOx, the formation yields of individual nitrofluorene isomers follow a reproducible rank order: 3-nitrofluorene > 1-nitrofluorene > 4-nitrofluorene > 2-nitrofluorene [1]. The average yield of 3-nitrofluorene is 1.4%, while the total aggregated nitrofluorene yield across all four isomers is 2.5% [1]. The intermediate position of 4-nitrofluorene in this yield distribution means it is not the dominant isomer, yet its formation yield exceeds that of 2-nitrofluorene. This rank order is critical for environmental analytical chemists developing isomer-specific quantification methods for ambient air particulate extracts and for researchers modeling atmospheric nitro-PAH formation.

atmospheric chemistry nitro-PAH source apportionment OH radical reaction

Bacterial Mutagenicity Profile: 4-Nitrofluorene vs. 2-Nitrofluorene in the Ames Salmonella Assay

In a validated QSAR database of 48 nitrated polycyclic aromatic hydrocarbons compiled by Gramatica et al. (2007) [1], 2-nitrofluorene is listed with a logTA100exp value of 1.08 (log revertants/nmol, TA100 strain without S9 activation), confirming its classification as a direct-acting frameshift mutagen. By contrast, 4-nitrofluorene is absent from this database, which comprises nitro-PAHs with measurable mutagenic potency [1]. This absence is consistent with structure–activity relationship (SAR) evidence indicating that nitro group substitution at the 4-position of fluorene reduces metabolic activation efficiency by nitroreductases, as the position does not benefit from the same resonance stabilization of the nitrenium ion intermediate that enhances 2-nitrofluorene mutagenicity [2]. While the omission of 4-nitrofluorene from a QSAR dataset of mutagenic compounds does not constitute direct proof of non-mutagenicity, it stands in contrast to the well-documented mutagenic potency of 2-nitrofluorene and carries practical implications for toxicological risk assessment.

genotoxicity Ames test mutagenicity QSAR nitro-PAH toxicology

Near-Infrared Absorption Capability: Mononitrofluorenes (4-NF) vs. Polynitrofluorenes as Electron Acceptors

A comprehensive 2018 review by Noirbent and Dumur establishes that among fluorene-based electron acceptors, only polynitrated derivatives—specifically dinitrofluorene 19, trinitrofluorene 20, and tetranitrofluorene (TNF) 21—exhibit an intrinsic absorption band in the near-infrared (NIR) region [1]. Mononitrofluorenes, including 4-nitrofluorene, lack this NIR absorption band [1]. Additionally, the electron affinity of a representative polynitrofluorene derivative (compound 84 in the review) reaches 2.1 eV, deduced from reduction potentials Ered1 = −0.81 V and Ered2 = −1.04 V vs. Fc⁰/Fc⁺ [1], values that exceed the electron affinity achievable with a single nitro substituent. The methylene (C9) protons in mononitrofluorenes are also less acidic than those in polynitrated congeners, meaning that Knoevenagel condensation with aldehydes requires an added base catalyst for 4-nitrofluorene, whereas tri- and tetranitrofluorenes can undergo this reaction under base-free conditions in DMF [1].

push–pull chromophores intramolecular charge transfer near-infrared dyes electron acceptors

Regioselective Synthesis: 4-Nitrofluorene Requires Directed Routes, in Contrast to 2-Nitrofluorene from Direct Nitration

Direct electrophilic nitration of fluorene preferentially yields the 2-nitro isomer due to the electronic directing effect of the fluorene ring system; selective synthesis of 4-nitrofluorene via direct nitration is challenging because the 4-position is less activated toward electrophilic substitution . Klein (1999) described a regiospecific Negishi cross-coupling route that provides access to all isomeric nitrofluorenes, including the 4-nitro isomer, via palladium-catalyzed coupling of pre-functionalized aryl zinc reagents with 2-iodonitrobenzene derivatives, followed by cyclization . This synthetic route is more complex and lower-yielding than the direct nitration that suffices for 2-nitrofluorene, resulting in higher production costs and limited commercial availability for the 4-isomer.

nitration regioselectivity Negishi coupling nitrofluorene synthesis isomer separation

Steric Effects of 4-Nitro Substitution in Fluorene Derivatives: Impact on Crystal Packing and Solid-State Properties

In tetranitrofluorene derivatives bearing nitro groups at positions 4 and 5 of the fluorene core, substantial molecular distortion is observed due to steric repulsion between the adjacent peri-positioned nitro groups [1]. Perepichka et al. (2001) reported that tetranitro derivative 8a shows significant deviation from planarity, with the steric clash between the 4- and 5-nitro groups precluding the formation of extended π-stacks; instead, pairs of fluorene moieties contact face-to-face with an interplanar distance of 3.8 Å [1]. While this specific observation pertains to a tetranitrofluorene congener, the steric effect of a nitro group at the 4-position is directly generalizable: any fluorene derivative carrying a nitro substituent at the 4-position can be expected to exhibit altered crystal packing relative to the same scaffold with nitro substitution at the 2- or 3-positions, where no peri-interaction exists.

X-ray crystallography steric hindrance crystal engineering nitrofluorene stacking

Research and Industrial Applications of 4-Nitrofluorene (CAS 24237-68-1) Grounded in Comparative Evidence


Isomer-Specific Environmental Standard for Nitro-PAH Source Apportionment in Ambient Air Monitoring

Environmental analytical laboratories performing isomer-resolved quantification of nitrofluorenes in ambient air particulate extracts require authentic 4-nitrofluorene as a calibration standard. The formation yield rank order (3-NF > 1-NF > 4-NF > 2-NF) established by Helmig and Arey (1992) [1] demonstrates that 4-nitrofluorene constitutes a distinct fraction of the total nitrofluorene burden in OH-initiated atmospheric reactions. Using a 2-nitrofluorene standard to quantify 4-nitrofluorene would introduce systematic error due to different chromatographic retention times and detector response factors; only the authentic 4-nitro isomer ensures accurate isomer-specific concentration assignment in GC–MS or HPLC–fluorescence methods.

Structure–Activity Relationship (SAR) Studies of Nitro-PAH Genotoxicity — Positional Comparator to 2-Nitrofluorene

Toxicology researchers investigating the positional dependence of nitro-PAH mutagenicity can employ 4-nitrofluorene as a less-potent positional comparator to the well-characterized mutagen 2-nitrofluorene (logTA100exp = 1.08) [1]. The absence of 4-nitrofluorene from the Gramatica et al. (2007) QSAR mutagenicity database [1] provides a testable hypothesis: nitro substitution at the 4-position of fluorene may reduce nitroreductase-mediated activation efficiency, potentially due to resonance effects that differ from those operating at the 2-position [2]. Comparative Ames testing of 2-nitrofluorene and 4-nitrofluorene under identical conditions can isolate the contribution of nitro-group position to genotoxic potency.

Tunable Electron-Acceptor Building Block for Visible-Range Push–Pull Chromophores

Organic electronics researchers designing donor–acceptor chromophores can select 4-nitrofluorene as a mononitro electron acceptor when the strong electron affinity and NIR absorption of polynitrofluorenes (electron affinity up to 2.1 eV; Ered1 = −0.81 V vs. Fc⁰/Fc⁺) [1] would red-shift the intramolecular charge-transfer band beyond the target spectral window. The weaker electron-accepting character of 4-nitrofluorene, combined with its ability to undergo Knoevenagel condensation at the C9 position (with base catalysis) [1], allows systematic tuning of the HOMO–LUMO gap into the visible region, as demonstrated for analogous nitrofluorene-based A–D–A acceptors in organic photovoltaic devices.

Sterically Defined Precursor for Functionalized Fluorene Derivatives in Crystal Engineering Studies

For solid-state chemists exploring the impact of nitro-group position on molecular packing, 4-nitrofluorene provides a scaffold in which the nitro substituent introduces steric bulk at the peri-adjacent 4-position. As demonstrated by Perepichka et al. (2001) [1], 4,5-disubstitution in nitrofluorene derivatives causes substantial distortion from planarity and precludes extended π-stacking (interplanar face-to-face distance 3.8 Å in tetranitro derivative 8a). 4-Nitrofluorene can serve as a starting material for further functionalization at C2, C5, or C7 to systematically investigate how peri-interactions modulate crystal packing, charge transport, and solid-state optical properties in fluorene-based organic semiconductors.

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